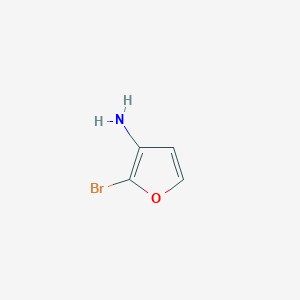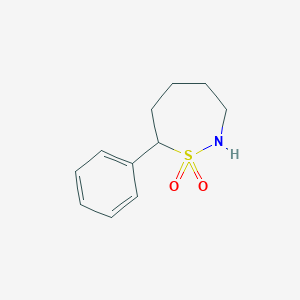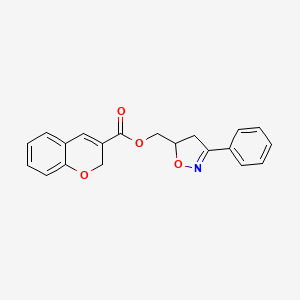
1-Bromo-5-methoxyisoquinoline-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-5-methoxyisoquinoline-3-carboxylic acid is a heterocyclic organic compound that belongs to the isoquinoline family. Isoquinolines are known for their aromatic properties and are often used in the synthesis of various pharmaceuticals and organic materials. The presence of bromine and methoxy groups in this compound makes it a valuable intermediate in organic synthesis.
Vorbereitungsmethoden
The synthesis of 1-Bromo-5-methoxyisoquinoline-3-carboxylic acid typically involves several steps:
Starting Materials: The synthesis begins with isoquinoline derivatives.
Methoxylation: The methoxy group is introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide.
Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide in the presence of a base.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Analyse Chemischer Reaktionen
1-Bromo-5-methoxyisoquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form quinoline derivatives or reduction to form dihydroisoquinolines.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, where the bromine atom is replaced with a boronic acid derivative to form biaryl compounds.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF).
Wissenschaftliche Forschungsanwendungen
1-Bromo-5-methoxyisoquinoline-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a building block in the development of pharmaceutical agents, particularly those targeting neurological disorders.
Industry: The compound is used in the production of dyes, pigments, and other organic materials.
Wirkmechanismus
The mechanism of action of 1-Bromo-5-methoxyisoquinoline-3-carboxylic acid involves its interaction with various molecular targets. The bromine and methoxy groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
1-Bromo-5-methoxyisoquinoline-3-carboxylic acid can be compared with other isoquinoline derivatives, such as:
1-Bromoisoquinoline: Lacks the methoxy and carboxylic acid groups, making it less versatile in certain reactions.
5-Methoxyisoquinoline: Lacks the bromine and carboxylic acid groups, affecting its reactivity and applications.
Isoquinoline-3-carboxylic acid: Lacks the bromine and methoxy groups, limiting its use in specific synthetic pathways.
The presence of both bromine and methoxy groups in this compound makes it unique and valuable for a wide range of chemical transformations and applications.
Eigenschaften
Molekularformel |
C11H8BrNO3 |
|---|---|
Molekulargewicht |
282.09 g/mol |
IUPAC-Name |
1-bromo-5-methoxyisoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C11H8BrNO3/c1-16-9-4-2-3-6-7(9)5-8(11(14)15)13-10(6)12/h2-5H,1H3,(H,14,15) |
InChI-Schlüssel |
FDSHDEGKCCNCAL-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC2=C(N=C(C=C21)C(=O)O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Ethyl 1-(1-([1,1'-bi(cyclopropan)]-1-yl)piperidin-4-yl)-1H-pyrazole-4-carboxylate](/img/structure/B12943724.png)








![tert-Butyl 2-(aminomethyl)-4,6-dihydro-5H-pyrrolo[3,4-d]thiazole-5-carboxylate](/img/structure/B12943787.png)

